molecular formula C13H18N2O2 B8714380 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B8714380
M. Wt: 234.29 g/mol
InChI Key: WKGWZKNTYFKDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by a benzamide core substituted with a hydroxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and piperidine.

    Amidation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidin-3-ylmethanamine to form the desired benzamide.

    Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a temperature range of 0-25°C. The reaction mixture is typically stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-hydroxy-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H18N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h3-6,10,14,16H,1-2,7-9H2,(H,15,17)

InChI Key

WKGWZKNTYFKDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-N-pyridin-3-ylmethyl-benzamide (2.0 g, 0.0088 mol) in acetic acid (135 mL) was added platinum oxide (200 mg) and the mixture stirred under hydrogen for 3 h. The reaction was filtered and concentrated in vacuo to give an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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